1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane is an organic compound with the molecular formula C24H34O4S2 It is characterized by the presence of two 4-methylphenylsulfanyl groups attached to a tetraoxatetradecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane typically involves the reaction of 4-methylthiophenol with a suitable tetraoxatetradecane precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include base catalysts such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or toluene. The reaction is usually conducted at elevated temperatures to facilitate the formation of the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
- **Ox
Eigenschaften
CAS-Nummer |
537708-71-7 |
---|---|
Molekularformel |
C24H34O4S2 |
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
1-methyl-4-[2-[2-[2-[2-[2-(4-methylphenyl)sulfanylethoxy]ethoxy]ethoxy]ethoxy]ethylsulfanyl]benzene |
InChI |
InChI=1S/C24H34O4S2/c1-21-3-7-23(8-4-21)29-19-17-27-15-13-25-11-12-26-14-16-28-18-20-30-24-9-5-22(2)6-10-24/h3-10H,11-20H2,1-2H3 |
InChI-Schlüssel |
DOESLUXFKREMME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SCCOCCOCCOCCOCCSC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.